molecular formula C25H27NO3 B047100 2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol CAS No. 124069-12-1

2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol

Cat. No.: B047100
CAS No.: 124069-12-1
M. Wt: 389.5 g/mol
InChI Key: GEHHCFKXRWQVAP-UHFFFAOYSA-N
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Description

2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol is a complex organic compound with a piperidine core structure This compound is characterized by the presence of two methoxyphenyl groups and one phenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol typically involves multi-step organic reactions. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then subjected to further reactions, such as methylation and oximation, to introduce the phenyl group and hydroxyl group at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the piperidine ring or the phenyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a fully saturated piperidine ring.

Scientific Research Applications

2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol is unique due to the presence of both methoxyphenyl and phenyl groups on the piperidine ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2,6-bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO3/c1-28-20-12-8-17(9-13-20)22-16-23(27)24(18-6-4-3-5-7-18)25(26-22)19-10-14-21(29-2)15-11-19/h3-15,22-27H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHHCFKXRWQVAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(C(C(N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10924703
Record name 2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124069-12-1
Record name 4-Piperidinol, 2,6-bis(4-methoxyphenyl)-3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124069121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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